molecular formula C9H17NO2S B13518301 Ethyl 2-(4-piperidinylthio)acetate CAS No. 741729-97-5

Ethyl 2-(4-piperidinylthio)acetate

Cat. No.: B13518301
CAS No.: 741729-97-5
M. Wt: 203.30 g/mol
InChI Key: AGIGTFMANGLSLI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-piperidinylthio)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-piperidinylthio)acetate typically involves the reaction of ethyl bromoacetate with 4-piperidinethiol. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-piperidinylthio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-piperidinylthio)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-piperidinylthio)acetate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors in the body, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-piperidinylthio)acetate is unique due to the presence of the piperidine ring, which imparts distinct biological activities not found in simpler esters like ethyl acetate or methyl butyrate. This makes it a valuable compound in pharmaceutical research and development .

Properties

CAS No.

741729-97-5

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

ethyl 2-piperidin-4-ylsulfanylacetate

InChI

InChI=1S/C9H17NO2S/c1-2-12-9(11)7-13-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3

InChI Key

AGIGTFMANGLSLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1CCNCC1

Origin of Product

United States

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